molecular formula C23H13FO6 B265933 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

Cat. No. B265933
M. Wt: 404.3 g/mol
InChI Key: QKURRBMJRVKKDZ-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate, also known as FLB-5, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. FLB-5 belongs to the family of benzofuran derivatives, which have been studied for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. In

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is not fully understood. However, it has been proposed that 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has also been found to induce the expression of the tumor suppressor protein p53, which plays a critical role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects
2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has been found to inhibit the replication of the influenza virus and reduce the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is its potential as a lead compound for the development of new anticancer, antiviral, and anti-inflammatory drugs. 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. However, one of the limitations of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is its moderate yield in the synthesis process, which may limit its availability for large-scale studies.

Future Directions

There are several future directions for the study of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate. One direction is to optimize the synthesis method to improve the yield and scalability of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate. Another direction is to conduct further preclinical studies to determine the safety and efficacy of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate in animal models. In addition, studies are needed to investigate the potential of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate as a lead compound for the development of new anticancer, antiviral, and anti-inflammatory drugs. Finally, studies are needed to investigate the mechanism of action of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate involves the reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-fluorobenzaldehyde in the presence of a base catalyst. The resulting product is then reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to obtain 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate. The yield of this reaction is moderate, ranging from 45% to 65%.

Scientific Research Applications

2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has shown promising results in various scientific research applications. In particular, it has been studied for its anticancer properties. 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In addition to its anticancer properties, 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has also been studied for its antiviral and anti-inflammatory activities. 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has been found to inhibit the replication of the influenza virus and reduce the production of pro-inflammatory cytokines in vitro. These findings suggest that 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate may have potential applications in the treatment of viral infections and inflammatory diseases.

properties

Product Name

2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

Molecular Formula

C23H13FO6

Molecular Weight

404.3 g/mol

IUPAC Name

[(2E)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C23H13FO6/c24-15-4-1-13(2-5-15)9-21-22(25)17-7-6-16(11-19(17)30-21)29-23(26)14-3-8-18-20(10-14)28-12-27-18/h1-11H,12H2/b21-9+

InChI Key

QKURRBMJRVKKDZ-ZVBGSRNCSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C\C5=CC=C(C=C5)F)/O4

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=C(C=C5)F)O4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=C(C=C5)F)O4

Origin of Product

United States

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